1-(4-Fluorophenyl)-4,4-dimethylpentan-3-one
Description
1-(4-Fluorophenyl)-4,4-dimethylpentan-3-one is a fluorinated aromatic ketone characterized by a 4,4-dimethylpentan-3-one backbone substituted with a 4-fluorophenyl group. The fluorine substituent at the para position of the aromatic ring likely enhances electronic properties, influencing reactivity and biological activity compared to halogenated or alkoxy-substituted analogs.
Properties
Molecular Formula |
C13H17FO |
|---|---|
Molecular Weight |
208.27 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-4,4-dimethylpentan-3-one |
InChI |
InChI=1S/C13H17FO/c1-13(2,3)12(15)9-6-10-4-7-11(14)8-5-10/h4-5,7-8H,6,9H2,1-3H3 |
InChI Key |
OLJKHJRDAXAWQO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)CCC1=CC=C(C=C1)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-4,4-dimethylpentan-3-one typically involves the reaction of 4-fluorobenzaldehyde with a suitable ketone precursor under controlled conditions. One common method is the Friedel-Crafts acylation, where 4-fluorobenzaldehyde reacts with 4,4-dimethylpentan-3-one in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out in an anhydrous solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of automated systems ensures consistent quality and reduces the risk of contamination. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluorophenyl)-4,4-dimethylpentan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ketone group to an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic substitution.
Major Products:
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-(4-Fluorophenyl)-4,4-dimethylpentan-3-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-4,4-dimethylpentan-3-one involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes and receptors, influencing various biochemical pathways. For instance, it may inhibit specific enzymes involved in metabolic processes, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share the 4,4-dimethylpentan-3-one core but differ in aromatic substituents, enabling a systematic comparison of structural and functional properties:
Table 1: Key Structural and Functional Comparisons
Crystallographic and Physicochemical Properties
- Planarity and Packing: In 1-(3-nitrophenyl)-4,4-dimethylpentan-3-one, the nitro, carbonyl, and ethenyl groups are coplanar with the aromatic ring, favoring dense crystal packing .
Biological Activity
1-(4-Fluorophenyl)-4,4-dimethylpentan-3-one is a synthetic organic compound belonging to the class of ketones. Its structure includes a fluorinated phenyl group attached to a dimethylpentanone framework, which may influence its biological activity. This article explores its biological properties, potential applications in medicine, and relevant research findings.
- Chemical Formula : C12H15FO
- Molecular Weight : 196.25 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)
The biological activity of 1-(4-Fluorophenyl)-4,4-dimethylpentan-3-one is hypothesized to involve interactions with various molecular targets, including enzymes and receptors. The presence of the fluorine atom may enhance lipophilicity and influence binding affinity, potentially leading to modulation of various biological pathways.
Anticancer Properties
Research indicates that compounds similar to 1-(4-Fluorophenyl)-4,4-dimethylpentan-3-one exhibit significant anticancer activities. For instance, analogs have shown effectiveness against several cancer cell lines, including ovarian cancer and leukemia models. The fluorinated derivatives often demonstrate enhanced potency due to improved cellular uptake and interaction with target proteins involved in cell proliferation and apoptosis .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Studies suggest that it can inhibit the growth of specific bacteria and fungi, making it a candidate for further development as an antimicrobial agent .
Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of various fluorinated ketones, including 1-(4-Fluorophenyl)-4,4-dimethylpentan-3-one. The results indicated that these compounds significantly reduced cell viability in ovarian cancer cell lines (e.g., OVCAR5) with IC50 values ranging from 10 to 30 µM .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1-(4-Fluorophenyl)-... | OVCAR5 | 20 |
| Analog A | OVCAR5 | 15 |
| Analog B | A2780 | 25 |
Study 2: Antimicrobial Activity
In another investigation focusing on antimicrobial properties, 1-(4-Fluorophenyl)-4,4-dimethylpentan-3-one was tested against various bacterial strains. The compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) below 100 µg/mL .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | <50 |
| Escherichia coli | <75 |
Q & A
Basic Question: What are the established synthetic routes for 1-(4-Fluorophenyl)-4,4-dimethylpentan-3-one, and how can reaction conditions be optimized for higher yields?
Methodological Answer:
The synthesis typically involves α-aminoketone intermediates or Friedel-Crafts acylation. For example, lithium trimethylsilanolate-mediated reactions with substituted acetamides (e.g., N-methoxy-N-methyl-2,2,2-trimethylacetamide) can yield the target compound. Optimization strategies include:
- Solvent selection : Hexane-EtOAc mixtures (1:1) improve chromatographic separation .
- Catalyst choice : Lewis acids like AlCl₃ enhance electrophilic aromatic substitution in fluorophenyl derivatives.
- Temperature control : Reactions at 0–25°C minimize side-product formation.
Yield improvements (e.g., 69% in optimized protocols) are achieved via iterative adjustments to stoichiometry and reaction time .
Basic Question: What spectroscopic and crystallographic techniques are most reliable for characterizing 1-(4-Fluorophenyl)-4,4-dimethylpentan-3-one?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry via fluorine-induced deshielding (e.g., aromatic proton shifts at δ 7.2–7.8 ppm) .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve molecular geometry, with R-factors < 0.05 ensuring precision. ORTEP-III graphical interfaces visualize bond angles and torsional strain .
- Mass Spectrometry : High-resolution EI-MS (e.g., m/z 245 [M⁺]) validates molecular weight, with deviations < 0.0014 Da .
Advanced Question: How can computational models predict the electronic properties and reactivity of 1-(4-Fluorophenyl)-4,4-dimethylpentan-3-one in drug design?
Methodological Answer:
Density Functional Theory (DFT) simulations analyze:
- Electrostatic potential maps : Fluorine’s electron-withdrawing effect polarizes the ketone group, enhancing electrophilicity.
- Frontier molecular orbitals (HOMO/LUMO) : Predict sites for nucleophilic/electrophilic attacks.
Software like Gaussian or ORCA integrates crystallographic data (e.g., bond lengths from SHELXL refinements) to validate computational outputs .
Advanced Question: What metabolic pathways involve 1-(4-Fluorophenyl)-4,4-dimethylpentan-3-one, and how are its metabolites identified?
Methodological Answer:
In hepatic microsomes (e.g., Wistar rats), oxidative metabolism generates:
- Primary metabolites : 4,4'-Difluorobenzophenone (via CYP450-mediated dealkylation).
- Detection methods : LC-MS/MS with collision-induced dissociation (CID) fragments ions at m/z 218 [M+H]⁺.
Comparative studies in Dark Agouti rats reveal species-specific CYP450 isoform activity differences .
Advanced Question: What mechanisms underlie the antimicrobial activity of derivatives of 1-(4-Fluorophenyl)-4,4-dimethylpentan-3-one?
Methodological Answer:
Derivatives (e.g., triazole-linked analogs) disrupt microbial cell membranes via:
- Lipid bilayer intercalation : Fluorophenyl groups enhance hydrophobicity.
- Enzyme inhibition : Binding to lanosterol 14α-demethylase in fungi.
Table 1 : Antimicrobial Activity of Selected Derivatives
| Compound | MIC (μg/mL) vs S. aureus | MIC (μg/mL) vs C. albicans |
|---|---|---|
| A1 | 8.2 | 16.5 |
| A2 | 4.1 | 8.3 |
| Data from standardized broth microdilution assays (CLSI guidelines) . | ||
Advanced Question: How do researchers resolve contradictions in reported pharmacological data for fluorophenyl-containing ketones?
Methodological Answer:
Discrepancies (e.g., variable IC₅₀ values) arise from:
- Assay conditions : Serum protein binding in cell-based vs. enzyme assays.
- Stereochemical purity : Chiral HPLC (e.g., Chiralpak AD-H) verifies enantiomeric excess (>98%) .
Meta-analyses using standardized protocols (e.g., OECD Test Guidelines) reconcile divergent results.
Advanced Question: What strategies are employed to study structure-activity relationships (SAR) for fluorophenyl ketones in CNS drug discovery?
Methodological Answer:
- Bioisosteric replacement : Swapping dimethylpentanone with pyrrolidinone modulates blood-brain barrier permeability .
- Pharmacophore modeling : Overlay fluorophenyl ketones with known dopamine reuptake inhibitors to identify critical hydrogen-bond acceptors.
- In vivo PET imaging : ¹⁸F-labeled analogs track brain uptake kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
